molecular formula C18H17N5OS B10958935 2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-N-phenylhydrazinecarbothioamide

2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-N-phenylhydrazinecarbothioamide

Cat. No.: B10958935
M. Wt: 351.4 g/mol
InChI Key: SHZDUJOCDFFSQY-UHFFFAOYSA-N
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Description

2-{[5-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound features a pyrazole ring substituted with a 4-methylphenyl group, a carbonyl group, and a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution with 4-Methylphenyl Group: The pyrazole ring is then substituted with a 4-methylphenyl group through electrophilic aromatic substitution or other suitable methods.

    Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions using acyl chlorides or anhydrides.

    Formation of the Hydrazinecarbothioamide Moiety: The final step involves the reaction of the intermediate with phenylhydrazine and carbon disulfide under basic conditions to form the hydrazinecarbothioamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[5-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazinecarbothioamide moiety, in particular, is of interest for its potential therapeutic applications .

Properties

Molecular Formula

C18H17N5OS

Molecular Weight

351.4 g/mol

IUPAC Name

1-[[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]amino]-3-phenylthiourea

InChI

InChI=1S/C18H17N5OS/c1-12-7-9-13(10-8-12)15-11-16(21-20-15)17(24)22-23-18(25)19-14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21)(H,22,24)(H2,19,23,25)

InChI Key

SHZDUJOCDFFSQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

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